molecular formula C12H11FO B8290259 4-(2-Fluoro-phenyl)-cyclohex-3-enone

4-(2-Fluoro-phenyl)-cyclohex-3-enone

Cat. No.: B8290259
M. Wt: 190.21 g/mol
InChI Key: UTDDXJSRNRRSFK-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-cyclohex-3-enone is a fluorinated cyclohexenone derivative characterized by a cyclohex-3-enone ring substituted at the 4-position with a 2-fluorophenyl group. This compound belongs to a class of molecules where aromatic substituents influence both the electronic and steric properties of the cyclohexenone core. The fluorine atom at the ortho position of the phenyl ring introduces electron-withdrawing effects, which can modulate reactivity, stability, and intermolecular interactions.

Properties

Molecular Formula

C12H11FO

Molecular Weight

190.21 g/mol

IUPAC Name

4-(2-fluorophenyl)cyclohex-3-en-1-one

InChI

InChI=1S/C12H11FO/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-5H,6-8H2

InChI Key

UTDDXJSRNRRSFK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CCC1=O)C2=CC=CC=C2F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Ring Conformation

The position of substituents on the phenyl ring significantly impacts the cyclohexenone ring conformation. For example:

  • 4-(4-Fluorophenyl)-cyclohex-3-enone (CAS 36716-73-1) adopts a planar cyclohexenone ring due to minimal steric hindrance from the para-fluorine substituent .
  • In contrast, polychlorocyclohex-3-enones (e.g., compound 38 in ) exhibit a twist-boat conformation (torsion angles: C(3)-C(4)-C(5)-C(6) = 31.1°, C(1)-C(2)-C(3)-C(4) = 11.1°), stabilized by bulky substituents .
  • Nitro-substituted analogs (e.g., 5-nitrocyclohex-3-enone) adopt a skew-boat conformation due to the strong electron-withdrawing nitro group, which distorts the ring geometry .

Table 1: Conformational Comparison of Cyclohex-3-enones

Compound Substituent Position Conformation Key Torsion Angles (°) Source
4-(2-Fluorophenyl)* Ortho Predicted Twist-Boat N/A Inferred
4-(4-Fluorophenyl) Para Planar N/A
Polychlorocyclohex-3-enone Multiple Chlorines Twist-Boat 31.1, 11.1
5-Nitrocyclohex-3-enone C5-NO2 Skew-Boat N/A
Spectroscopic Properties

Infrared (IR) carbonyl stretching frequencies (νC=O) provide insights into electronic effects:

  • Polychlorocyclohex-3-enones exhibit νC=O values between 1752–1770 cm⁻¹, influenced by chlorine’s electron-withdrawing effect .
  • Nitro-substituted analogs show higher νC=O frequencies (e.g., 1770 cm⁻¹) due to stronger electron withdrawal .
  • Fluorinated analogs (e.g., 4-(4-fluorophenyl)-cyclohex-3-enone) likely have νC=O values closer to 1730–1750 cm⁻¹, reflecting fluorine’s moderate electron withdrawal .

Table 2: IR Carbonyl Stretching Frequencies

Compound νC=O (cm⁻¹) Substituent Effect Source
Polychlorocyclohex-3-enone 1752–1770 Strong EWG (Cl)
4-(4-Fluorophenyl) ~1730–1750 Moderate EWG (F)
5-Nitrocyclohex-3-enone 1770 Very Strong EWG

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